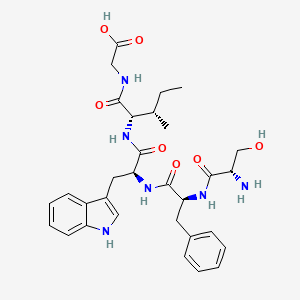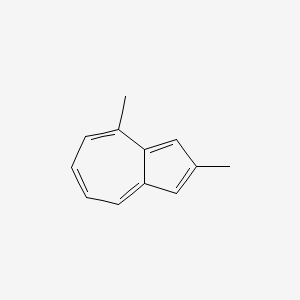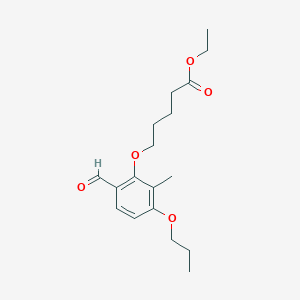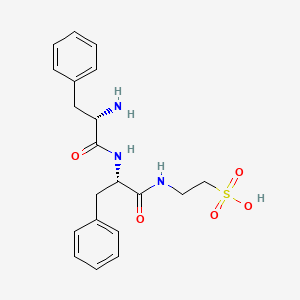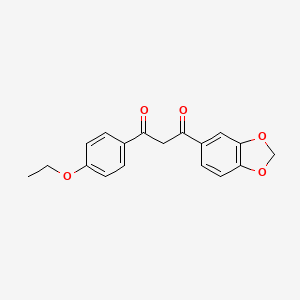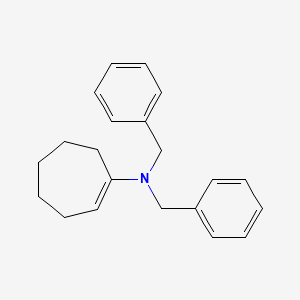
Methyl 3-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a hydroxyl group, a phenylsulfanyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents.
Attachment of the Phenylsulfanyl Group: This step involves the substitution reaction where a phenylsulfanyl group is introduced using thiol reagents.
Esterification: The final step involves esterification to form the carboxylate ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to convert the ester group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, de-sulfanyl compounds.
Substitution Products: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and phenylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to enzymes or receptors. The carboxylate ester group may undergo hydrolysis, releasing the active piperidine derivative that exerts its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, lacking the hydroxyl, phenylsulfanyl, and ester groups.
Methyl 3-hydroxy-2-(methylsulfanyl)piperidine-1-carboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Methyl 3-hydroxy-2-(phenylsulfanyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: Methyl 3-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding interactions, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
828699-77-0 |
|---|---|
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-phenylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)14-9-5-8-11(15)12(14)18-10-6-3-2-4-7-10/h2-4,6-7,11-12,15H,5,8-9H2,1H3 |
InChI-Schlüssel |
HDASDZYDTHTKRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCCC(C1SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


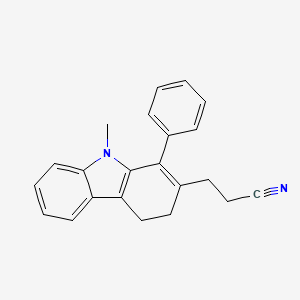
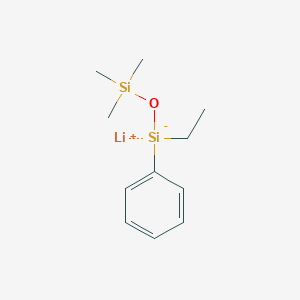
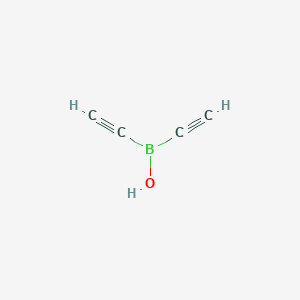
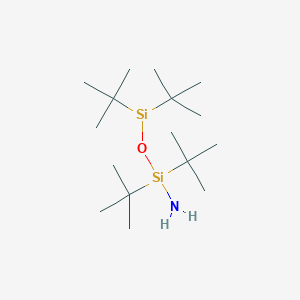
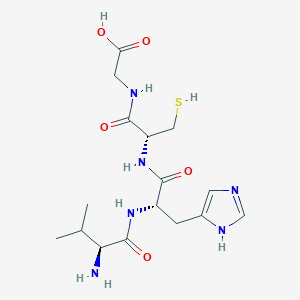
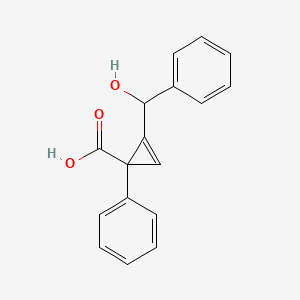

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
